4-(1,2,2-Trifluorovinyl)benzenesulfonyl fluoride

Descripción general

Descripción

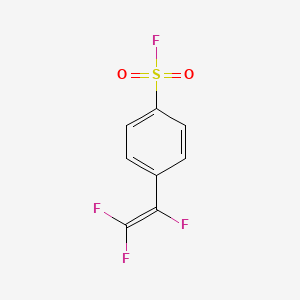

4-(1,2,2-Trifluorovinyl)benzenesulfonyl fluoride is a fluorinated organic compound with the molecular formula C8H4F4O2S and a molecular weight of 240.17 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications.

Métodos De Preparación

The synthesis of 4-(1,2,2-Trifluorovinyl)benzenesulfonyl fluoride can be achieved through several methods. One common method involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions and readily available reagents . Another method includes the chlorine-fluorine exchange of arenesulfonyl chloride in the presence of aqueous potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) . Industrial production methods often involve bulk manufacturing and custom synthesis .

Análisis De Reacciones Químicas

4-(1,2,2-Trifluorovinyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.

Oxidation and Reduction Reactions:

Hydrolysis: The compound can hydrolyze under basic conditions to form sulfonic acids.

Common reagents used in these reactions include potassium fluoride, potassium hydrogen fluoride, and phase transfer catalysts like 18-crown-6-ether . Major products formed from these reactions include sulfonic acids and other substituted derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

TFVBSF has been explored as a potential building block for the synthesis of bioactive compounds. Its sulfonyl fluoride group can act as a reactive electrophile, facilitating the formation of covalent bonds with nucleophiles in biological systems. This property is particularly useful in designing inhibitors for various enzymes, including proteases.

- Case Study : Research has demonstrated that sulfonyl fluorides like TFVBSF can effectively inhibit serine proteases, which are critical in many biological processes, including blood coagulation and immune response .

Polymer Chemistry

In polymer science, TFVBSF is utilized to develop functional fluoropolymers with enhanced thermal and chemical stability. These polymers are being investigated for applications in fuel cells and other energy-related technologies.

- Applications :

- Fuel Cell Membranes : The incorporation of TFVBSF into polymer membranes enhances their ionic conductivity and mechanical properties, making them suitable for proton exchange membrane fuel cells (PEMFCs) .

- Thermoplastic Materials : Polymers derived from TFVBSF exhibit excellent thermal stability and can be processed into various forms for industrial applications .

Coatings and Adhesives

TFVBSF-based compounds are being developed as coatings that provide resistance to harsh environmental conditions due to their fluorinated nature. These coatings are applicable in electronics, automotive, and aerospace industries.

- Benefits :

- Improved chemical resistance.

- Enhanced durability against UV radiation and moisture.

Fluorinated Building Blocks

As a fluorinated building block, TFVBSF can be employed in the synthesis of more complex fluorinated compounds used in pharmaceuticals and agrochemicals. Its ability to introduce fluorine into organic molecules is valuable for modifying biological activity .

Comparative Analysis of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Medicinal Chemistry | Inhibitor design for proteases | Targeted therapeutic agents |

| Polymer Chemistry | Development of functional fluoropolymers | High thermal stability |

| Material Science | Coatings with enhanced chemical resistance | Durability in harsh environments |

| Fluorinated Building Blocks | Synthesis of complex fluorinated compounds | Modifications in biological activity |

Mecanismo De Acción

The mechanism of action of 4-(1,2,2-Trifluorovinyl)benzenesulfonyl fluoride involves the reaction of the sulfonyl fluoride group with the hydroxy group of active site serine residues in proteins . This reaction forms a stable sulfonyl enzyme derivative, which can inhibit the activity of serine proteases and other enzymes . The compound’s molecular targets include serine residues in proteases and other enzymes involved in various biological pathways .

Comparación Con Compuestos Similares

4-(1,2,2-Trifluorovinyl)benzenesulfonyl fluoride can be compared with other sulfonyl fluorides, such as:

4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF): AEBSF is a water-soluble, irreversible serine protease inhibitor with similar inhibitory properties but different solubility and stability characteristics.

2-Nitrobenzenesulfonyl fluoride (NBSF): NBSF is effective at targeting specific proteins and has applications in antibacterial research.

The uniqueness of this compound lies in its trifluorovinyl group, which imparts distinct chemical properties and reactivity compared to other sulfonyl fluorides .

Actividad Biológica

4-(1,2,2-Trifluorovinyl)benzenesulfonyl fluoride is a compound of interest due to its unique structure and potential biological applications. The trifluorovinyl group enhances its reactivity and interaction with biological systems, making it a valuable candidate for various biochemical studies and therapeutic applications.

- Molecular Formula: C9H6F3O2S

- Molecular Weight: 236.21 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to the modulation of various biochemical pathways, influencing cellular functions.

Target Interactions

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can be beneficial in therapeutic contexts.

- Protein-Ligand Interactions: It can bind to proteins, altering their activity and potentially leading to therapeutic effects.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in various cellular models. For example:

- Cell Viability Assays: Studies indicate that the compound affects cell viability in a dose-dependent manner.

- Apoptosis Induction: It has been reported to induce apoptosis in cancer cell lines, suggesting potential anti-cancer properties.

Case Studies

-

Cancer Research:

- A study evaluated the effects of the compound on breast cancer cells. Results showed that treatment with this compound led to a decrease in cell proliferation and increased apoptosis markers.

Treatment Concentration Cell Viability (%) Apoptosis Markers Control 100 Low 10 µM 75 Moderate 50 µM 40 High -

Neuroprotective Effects:

- Another study investigated its neuroprotective effects against oxidative stress in neuronal cells. The findings suggested that the compound reduced reactive oxygen species (ROS) levels and improved cell survival rates.

Safety and Toxicity

While exploring the biological activity of this compound, it is crucial to consider its safety profile. Preliminary toxicity assessments indicate that at therapeutic doses, it exhibits manageable toxicity levels; however, further studies are necessary to fully understand its safety in clinical applications.

Future Directions

Research into the biological activity of this compound is ongoing. Future studies may focus on:

- Mechanistic Studies: Understanding the detailed mechanisms by which this compound exerts its biological effects.

- Therapeutic Applications: Exploring its potential use in treating various diseases, particularly cancer and neurodegenerative disorders.

Propiedades

IUPAC Name |

4-(1,2,2-trifluoroethenyl)benzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2S/c9-7(8(10)11)5-1-3-6(4-2-5)15(12,13)14/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBIEOVDLUBMRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=C(F)F)F)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.